molecular formula C13H17NO8 B560546 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 1335210-23-5

1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B560546
CAS No.: 1335210-23-5
M. Wt: 315.28 g/mol
InChI Key: XAXGEECGULRZGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dolutegravir intermediate-1 involves several key steps. One notable method includes the use of magnesium bromide-promoted intramolecular cyclization . The process begins with the condensation of commercially available methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate to form a vinylogous amide. This intermediate then undergoes substitution with aminoacetaldehyde dimethyl acetal and methyl bromoacetate, resulting in the precursor for cyclization. The cyclization is promoted by magnesium bromide, leading to the formation of pyridinone diester. Finally, the selective hydrolysis of the diester using lithium hydroxide yields dolutegravir intermediate-1 .

Industrial Production Methods

Industrial production of dolutegravir intermediate-1 typically follows similar synthetic routes but on a larger scale. The use of continuous flow chemistry has been explored to improve the efficiency and yield of the synthesis process . This method reduces reaction times and allows for better control over reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,2-dimethoxyethyl)-5-methoxy-6-methoxycarbonyl-4-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO8/c1-19-8(20-2)6-14-5-7(12(16)17)10(15)11(21-3)9(14)13(18)22-4/h5,8H,6H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXGEECGULRZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N(C=C(C1=O)C(=O)O)CC(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335210-23-5
Record name 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HZW9J2C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the significance of 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid in pharmaceutical chemistry?

A1: this compound serves as a vital building block in the synthesis of Dolutegravir, Bictegravir, and Cabotegravir [, ]. These compounds represent second-generation INSTIs, a class of antiretroviral drugs crucial for managing HIV-1 infection. The development of efficient synthetic routes for this key intermediate has significant implications for the large-scale production and accessibility of these essential medications.

Q2: What are some of the challenges in synthesizing this compound, and how have researchers addressed them?

A2: Achieving high yields and regioselectivity, particularly during the ester hydrolysis step, presents a significant challenge in the synthesis of this compound []. Researchers have explored various synthetic modifications to overcome this hurdle. One notable approach involves a one-pot synthesis method that allows for controlled impurity formation, enhancing the efficiency and purity of the final product []. This meticulous fine-tuning of the synthetic strategy underscores the importance of optimizing reaction conditions to access this essential intermediate effectively.

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